molecular formula C14H18N2O2 B1399017 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine CAS No. 1458162-16-7

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

Cat. No.: B1399017
CAS No.: 1458162-16-7
M. Wt: 246.3 g/mol
InChI Key: YDSZJDWUYGEONT-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine is a complex organic compound with a unique structure that combines an oxane ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine typically involves multiple steps. One common method starts with the preparation of the oxane ring, followed by the introduction of the indole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxane-4-carbonyl)piperidine
  • 1-(Oxane-4-carbonyl)piperazine hydrochloride
  • 1-(Oxane-4-carbonyl)-4-phenylpiperidine

Uniqueness

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine is unique due to its combination of an oxane ring and an indole moiety This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-1-2-13-11(9-12)3-6-16(13)14(17)10-4-7-18-8-5-10/h1-2,9-10H,3-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSZJDWUYGEONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 3
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1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 5
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 6
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

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